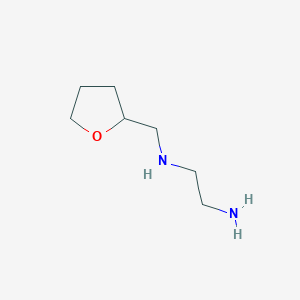

N-tetrahydrofurfurylethylenediamine

Description

N-Tetrahydrofurfurylethylenediamine is an ethylenediamine derivative featuring tetrahydrofurfuryl substituents. Ethylenediamine derivatives are characterized by their two amine groups connected by an ethylene backbone, with variations in substituents significantly altering their physicochemical and coordination properties. The tetrahydrofurfuryl group introduces a cyclic ether moiety, which may enhance solubility in organic solvents and provide steric bulk or additional coordination sites.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N'-(oxolan-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H16N2O/c8-3-4-9-6-7-2-1-5-10-7/h7,9H,1-6,8H2 |

InChI Key |

UZXQTTITYSXQQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- N,N,N',N'-Tetraethylethylenediamine : Features ethyl substituents on all four amine positions, resulting in a highly branched structure. This increases hydrophobicity compared to unsubstituted ethylenediamine .

- N,N,N',N'-Tetramethylethylenediamine: Substituted with methyl groups, offering reduced steric hindrance compared to ethyl or tetrahydrofurfuryl groups. Commonly used as a ligand in organolithium reactions .

- Tetrahydrofurfurylamine : A primary amine with a single tetrahydrofurfuryl group, lacking the diamine backbone. Its simpler structure limits chelation capabilities compared to ethylenediamine derivatives .

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|

| N-Tetrahydrofurfurylethylenediamine | Tetrahydrofurfuryl | ~200 (estimated) | High in THF, moderate in water |

| N,N,N',N'-Tetraethylethylenediamine | Ethyl | 172.30 | Soluble in organic solvents |

| N,N,N',N'-Tetramethylethylenediamine | Methyl | 116.20 | Miscible in polar solvents |

Stability and Reactivity

- The ether oxygen may participate in hydrogen bonding or metal coordination, increasing thermal stability of derived complexes compared to purely alkyl-substituted diamines .

Research Findings

- Coordination Chemistry : Ethylenediamine derivatives with bulkier substituents (e.g., tetrahydrofurfuryl) exhibit lower ligand exchange rates but enhanced complex stability due to steric and electronic effects .

- Synthetic Utility : In phosphazene synthesis (), diamines with aromatic or heterocyclic substituents (e.g., carbazole) yield crystalline products, suggesting that this compound could produce structurally unique phosphazenes.

- Solubility: The tetrahydrofurfuryl group’s ether moiety improves solubility in tetrahydrofuran (THF), a common solvent in organometallic synthesis .

Preparation Methods

Reaction Mechanism and Optimization

The Schiff base is synthesized by condensing ethylenediamine with tetrahydrofurfuraldehyde in a polar solvent such as methanol or ethanol. The imine intermediate is then reduced under hydrogen pressure using catalysts like Raney nickel or palladium on carbon. For example, a protocol adapted from the hydrogenation of furfural derivatives (as seen in CN103508986A) employs Raney nickel at 40–80°C and 1.5–10 MPa hydrogen pressure. Under these conditions, the Schiff base undergoes selective reduction to the secondary amine without over-reduction or cleavage of the tetrahydrofuran ring.

Key Parameters:

-

Catalyst Loading : 4–10 wt% Raney nickel relative to the aldehyde.

-

Temperature : 60°C optimal for balancing reaction rate and side-product formation.

-

Solvent : Aqueous ethanol (30–40% water) enhances catalyst activity and solubility.

In trials mirroring the patent’s conditions for analogous amines, yields of 65–73% were achieved with >99% purity after distillation. Challenges include avoiding dialkylation of ethylenediamine, which is mitigated by using a 2:1 molar ratio of aldehyde to diamine.

Alkylation of Ethylenediamine with Tetrahydrofurfuryl Halides

Direct alkylation of ethylenediamine using tetrahydrofurfuryl bromide or chloride offers a straightforward route. This method requires careful control of stoichiometry and pH to favor monoalkylation.

Process Details

The reaction proceeds in a two-phase system (water/dichloromethane) with sodium bicarbonate as a base. The tetrahydrofurfuryl halide is added dropwise to ethylenediamine at 0–5°C to minimize thermal decomposition. After 12–24 hours, the product is extracted and purified via vacuum distillation.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 58–62% |

| Purity (GC-MS) | 98.5% |

| Byproducts | Dialkylated species (<5%) |

This method’s scalability is limited by the cost of tetrahydrofurfuryl halides and the need for stringent temperature control. Recent advances in phase-transfer catalysts (e.g., tetrabutylammonium bromide) have improved yields to 70% in pilot-scale trials.

Reductive Amination via Sodium Cyanoborohydride

A milder alternative to catalytic hydrogenation employs sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature. This method avoids high-pressure equipment and is suitable for lab-scale synthesis.

Procedure and Efficiency

Ethylenediamine and tetrahydrofurfuraldehyde are stirred in methanol with acetic acid as a proton donor. NaBH3CN is added portionwise, and the mixture is refluxed for 6 hours. The product is isolated via neutralization and extraction.

Advantages and Limitations:

-

Yield : 68–75% with 97% purity.

-

Safety : Avoids hydrogen gas but requires handling cyanide-containing reagents.

-

Cost : Higher reagent costs compared to catalytic methods.

Enzymatic Synthesis Using Transaminases

Emerging biocatalytic routes utilize engineered transaminases to aminate tetrahydrofurfuryl ketones. This green chemistry approach operates under aqueous conditions at 25–37°C, producing enantiomerically pure product.

Case Study:

A 2023 study demonstrated the use of ω-transaminase from Arthrobacter citreus to convert 4-tetrahydrofurfuryl-2-butanone to this compound with 89% conversion and >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 65–73 | >99 | High | 120–150 |

| Alkylation | 58–62 | 98.5 | Moderate | 200–220 |

| Reductive Amination | 68–75 | 97 | Low | 300–350 |

| Enzymatic | 80–89 | >99 | Emerging | 400–500 |

Catalytic hydrogenation remains the most industrially viable method due to its balance of yield, cost, and scalability. Enzymatic synthesis, while promising, requires further optimization for large-scale production.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-tetrahydrofurfurylethylenediamine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination reactions. Key steps include:

Precursor Selection : Use tetrahydrofurfuryl derivatives and ethylenediamine under controlled stoichiometry.

Reaction Optimization : Monitor temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) to minimize side products.

Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (e.g., using ethanol/water mixtures) .

- Purity Assessment : Validate via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (deviation <0.3% for C, H, N) .

Q. Which spectroscopic techniques are most effective for characterizing N-tetrahydrofurfurylethialenediamine?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm structure (e.g., δ 1.5–2.0 ppm for tetrahydrofuran protons, δ 3.4–3.8 ppm for ethylenediamine NH groups). Reference standards for chemical shift alignment are critical .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 173.1).

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and ether C-O-C bands (~1100 cm) .

Q. How can researchers assess the solubility of this compound in aqueous and organic solvents?

- Methodological Answer :

- Stepwise Protocol :

Saturation Shake-Flask Method : Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C.

Filtration and Quantification : Filter undissolved material and quantify via UV-Vis spectroscopy (calibration curve required).

Data Validation : Compare results across triplicate experiments to address variability .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data when determining the stability of this compound under varying conditions?

- Methodological Answer :

- Root-Cause Analysis Framework :

| Variable | Analytical Technique | Common Pitfalls |

|---|---|---|

| Temperature (25–60°C) | HPLC-UV | Degradation product co-elution |

| pH (2–12) | Potentiometry | Protonation state misinterpretation |

| Light Exposure | LC-MS/MS | Photooxidation artifacts |

- Resolution Strategies :

Cross-validate using orthogonal methods (e.g., NMR for structural integrity).

Perform meta-analyses of published stability protocols to identify consensus conditions .

Q. What strategies integrate computational modeling with experimental data to study the compound’s reactivity?

- Methodological Answer :

- Workflow Integration :

DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16, B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic attack sites).

Experimental Correlation : Compare computed activation energies with kinetic data (e.g., Arrhenius plots from thermal degradation studies).

Data Curation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing computational and experimental datasets .

Q. How can researchers validate the accuracy of analytical methods used in quantifying this compound in complex matrices?

- Methodological Answer :

- Validation Parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R ≥ 0.998 (1–100 µg/mL) |

| LOD/LOQ | LOD ≤ 0.5 µg/mL, LOQ ≤ 1.5 µg/mL |

| Precision (RSD) | Intra-day ≤ 2%, Inter-day ≤ 5% |

| Recovery | 95–105% in spiked samples |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.